Cleomiscosin A

Vue d'ensemble

Description

Synthesis Analysis

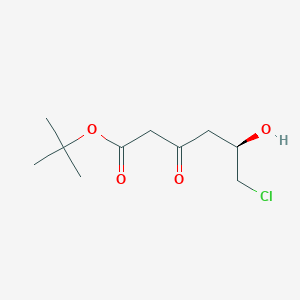

The total synthesis of Cleomiscosin A involves complex chemical processes. For instance, the synthesis of cleomiscosin C, a related compound, has been achieved through regioselective cycloaddition reactions, highlighting the intricate steps involved in the synthesis of these compounds (Kuboki et al., 2008). Another approach for Cleomiscosin A synthesis utilized keto-ester preparation from readily available materials, followed by specific reduction and hydrolysis steps (Tanaka, Kato, & Itô, 1985).

Molecular Structure Analysis

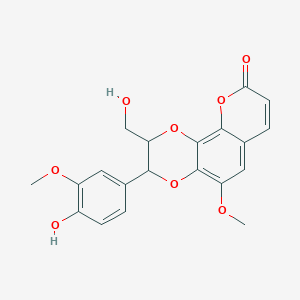

The molecular structure of Cleomiscosin A has been established through spectroscopic studies and chemical reactions. It features a unique coumarinolignoid framework that contributes to its biological activities (Arisawa et al., 1984). Spectroscopy plays a crucial role in elucidating the structure of Cleomiscosin A, demonstrating the compound's complex nature and the importance of advanced analytical techniques in natural product research (Begum, 2013).

Chemical Reactions and Properties

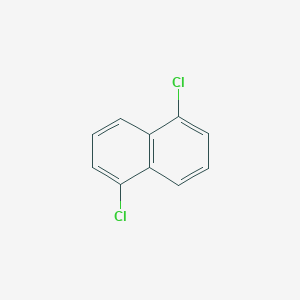

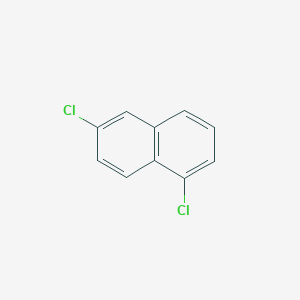

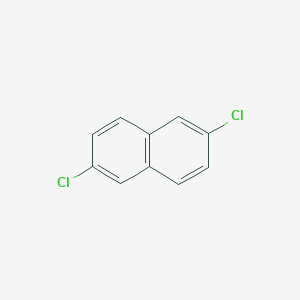

Cleomiscosin A undergoes various chemical reactions, highlighting its reactivity and functional versatility. For example, novel derivatives of Cleomiscosin A have been synthesized using electrophilic substitution reactions, leading to compounds with potent anti-inflammatory activity (Sharma et al., 2010). These reactions not only expand the chemical diversity of Cleomiscosin A derivatives but also enhance their pharmacological profile.

Applications De Recherche Scientifique

Anticancer Properties : Cleomiscosin A was isolated from various plants like Simaba multiflora and showed potential as a plant-derived anticancer agent (Arisawa et al., 1984).

Liver Protective Properties : Research on the seeds of Cleome viscosa identified cleomiscosins, including cleomiscosin A, which exhibited liver-protective properties (Ray et al., 1985).

Anti-inflammatory Activities : A study found that cleomiscosin A isolated from the seeds of Brucea javanica demonstrated significant anti-inflammatory activities by inhibiting nitric oxide production in macrophages (Yang et al., 2014).

Immunomodulatory Activity : An in vivo study using Swiss albino mice showed that coumarinolignoids, including cleomiscosin A, enhanced body immune function by increasing white blood cell count and other immune response parameters (Bawankule et al., 2007).

Modification for Enhanced Properties : Research on modifying cleomiscosin A to improve its hydrophilic property and anti-inflammatory effect led to the synthesis of derivatives like O-glucoside of cleomiscosin-A, which showed significant activity in inhibiting pro-inflammatory cytokines (Begum et al., 2018).

Derivative Synthesis and Anti-inflammatory Study : Novel derivatives of cleomiscosin A were synthesized and exhibited potent anti-inflammatory activity in vitro, indicating potential therapeutic applications (Sharma et al., 2010).

Total Synthesis of Cleomiscosin A : Efforts to synthesize cleomiscosin A, due to its antitumor activity, have been successful, providing a pathway for its potential medicinal use (Tanaka et al., 1985).

Propriétés

IUPAC Name |

(2R,3R)-3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-5-methoxy-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O8/c1-24-13-7-10(3-5-12(13)22)17-15(9-21)26-20-18-11(4-6-16(23)27-18)8-14(25-2)19(20)28-17/h3-8,15,17,21-22H,9H2,1-2H3/t15-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCBGWPJNUZMLCA-NVXWUHKLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2C(OC3=C4C(=CC(=C3O2)OC)C=CC(=O)O4)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)[C@@H]2[C@H](OC3=C4C(=CC(=C3O2)OC)C=CC(=O)O4)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701317390 | |

| Record name | Cleomiscosin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701317390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cleomiscosin A | |

CAS RN |

76948-72-6 | |

| Record name | Cleomiscosin A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76948-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cleomiscosin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701317390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

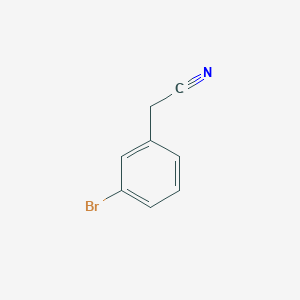

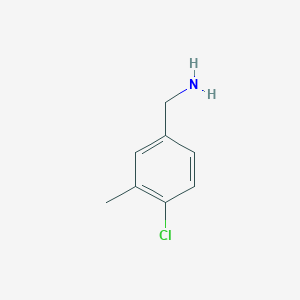

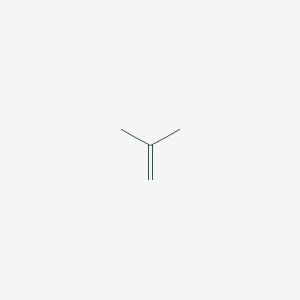

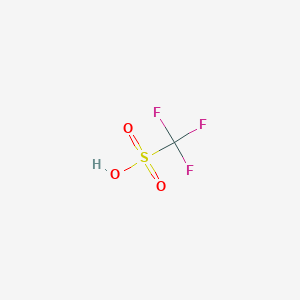

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

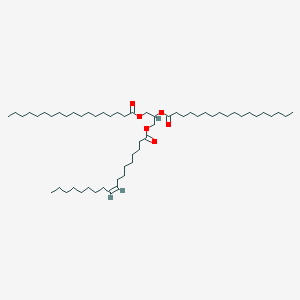

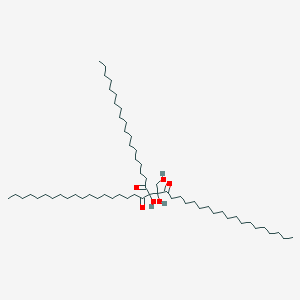

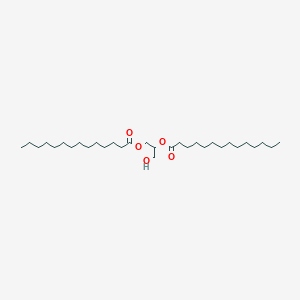

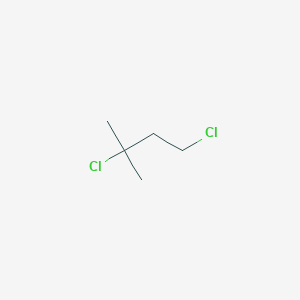

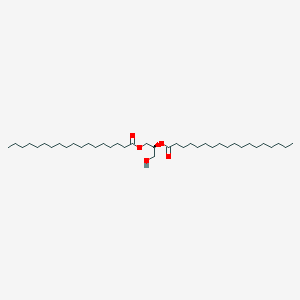

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.